molecular formula C21H28N2O4S B3589042 N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Cat. No.: B3589042
M. Wt: 404.5 g/mol
InChI Key: YQQDGKRWYUTGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure, featuring both ethoxy and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed effectively. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide include:

  • 4-(methoxycarbonyl)phenyl N-(2-ethoxyphenyl)carbamate
  • N-(2-ethoxyphenyl)-4-methylbenzamide
  • 2-[N-(4-ethoxyphenyl)methanesulfonamido]-N-{4-[(phenylsulfanyl)methyl]phenyl}propanamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ethoxy and sulfamoyl groups, in particular, contribute to its reactivity and versatility in various chemical reactions and research applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-4-27-19-10-8-18(9-11-19)23-21(24)14-7-17-5-12-20(13-6-17)28(25,26)22-15-16(2)3/h5-6,8-13,16,22H,4,7,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQDGKRWYUTGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.